REACTION_CXSMILES
|
[F-].[K+].CN1CCCC1.[F:9][C:10]([Si](C)(C)C)([F:12])[F:11].[Br:17][C:18]1[CH:23]=[C:22](I)[C:21]([F:25])=[CH:20][N:19]=1.N>[Cu](I)I>[Br:17][C:18]1[CH:23]=[C:22]([C:10]([F:12])([F:11])[F:9])[C:21]([F:25])=[CH:20][N:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)[Si](C)(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C(=C1)I)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Type
|
CUSTOM
|
Details
|
while stirring slowly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated with a heat gun for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After further stirring for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 23 hours
|
Duration
|
23 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the resultant solution was extracted with diethyl ether three times
|
Type
|
WASH
|
Details
|
washed with an aqueous saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C(=C1)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |